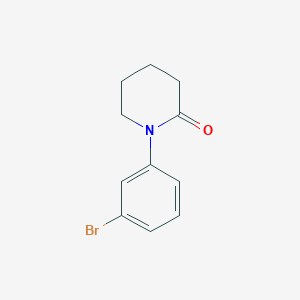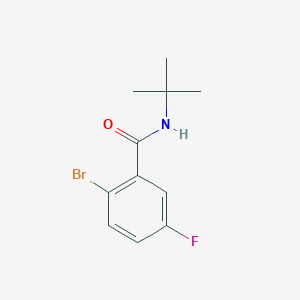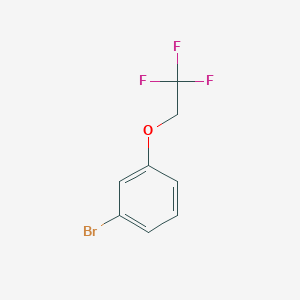
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene
Overview
Description
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene, also known as 1-bromo-3-(2,2,2-trifluoroethoxy)-benzene, is a halogenated aromatic compound that has a variety of applications in scientific research. It is a colorless liquid with a sweet, aromatic odor and is used in the synthesis of a wide range of compounds. It is also used as a reagent in the synthesis of polymers, pharmaceuticals, and other organic compounds.
Scientific Research Applications
Aryne Route to Naphthalenes
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene has been utilized in the synthesis of 1,2-dehydro-(trifluoromethoxy)benzenes, which are intermediates for producing naphthalenes. This synthesis involves generating phenyllithium intermediates from 1-bromo-(trifluoromethoxy)benzenes, leading to the formation of naphthalenes after further reactions. These compounds find application in various chemical synthesis processes (Schlosser & Castagnetti, 2001).
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound similar to this compound, has been used as a starting material in organometallic synthesis. It undergoes reactions to form various organometallic intermediates like phenylmagnesium, phenyllithium, and phenylcopper, which are valuable in synthetic chemistry (Porwisiak & Schlosser, 1996).
Crystal Structures
The crystal structures of compounds derived from bromo-substituted benzenes, including this compound, have been studied to understand their supramolecular features like hydrogen bonding and π–π interactions. These studies are significant in the field of crystallography and materials science (Stein, Hoffmann, & Fröba, 2015).
Metalation Studies
1-Bromo-(trifluoromethyl)benzenes, closely related to this compound, have been studied for their metalation reactions. These reactions involve deprotonation adjacent to the bromine substituent, leading to various positional ambiguities and selectivities. Such studies are vital in understanding regioselectivity in organic synthesis (Mongin, Desponds, & Schlosser, 1996).
Synthesis of Complex Molecules
The compound has been used in the synthesis of various complex molecules, including those with potential applications in pharmaceuticals and materials science. For example, its derivatives have been used in the synthesis of triaminocyclohexane derivatives, which have potential applications in various fields (Zhao et al., 1993).
Safety and Hazards
Mechanism of Action
Action Environment
The action, efficacy, and stability of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene can be influenced by various environmental factors . These may include temperature, pH, and the presence of other chemicals, which can affect the rate and outcomes of the reactions it participates in.
properties
IUPAC Name |
1-bromo-3-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRXIXTWYWJIPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640912 | |
| Record name | 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
888327-41-1 | |
| Record name | 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



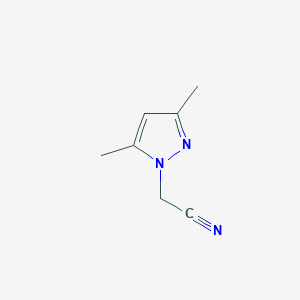
![3-[(Dimethylamino)methyl]-4-fluorobenzonitrile](/img/structure/B1290812.png)
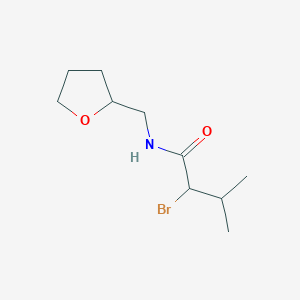
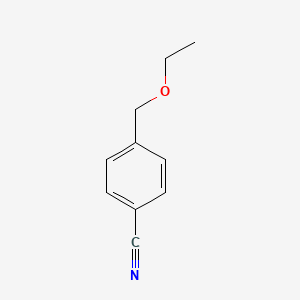

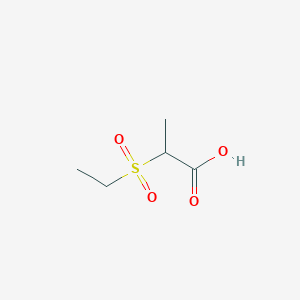

![3-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1290834.png)
